2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is notable for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluoro-4-((4-methoxybenzyl)oxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is generally carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research for its role in Suzuki-Miyaura coupling reactions. These reactions are essential for the synthesis of complex organic molecules, including:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Employed in the creation of organic electronic materials, such as OLEDs and conductive polymers.
Agrochemicals: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action for 2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boron-containing compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but lacks the difluoro and methoxybenzyl groups.
Uniqueness
2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its difluoro and methoxybenzyl substituents, which enhance its reactivity and stability in cross-coupling reactions. These features make it particularly valuable for synthesizing complex organic molecules .
Properties
Molecular Formula |
C20H23BF2O4 |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
2-[2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H23BF2O4/c1-19(2)20(3,4)27-21(26-19)15-10-11-16(18(23)17(15)22)25-12-13-6-8-14(24-5)9-7-13/h6-11H,12H2,1-5H3 |
InChI Key |
PPLVCHVMZJMDLK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)OC)F)F |
Origin of Product |
United States |
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